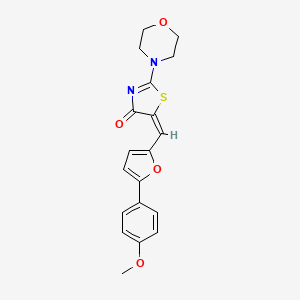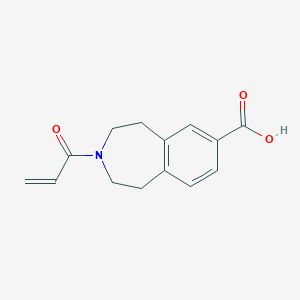
(E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one, commonly known as MFT, is a thiazolone derivative that has gained significant attention in the field of medicinal chemistry due to its remarkable biological properties. This compound has been synthesized using various methods and has shown potential in treating several diseases.
Mechanism of Action
The mechanism of action of MFT is not yet fully understood. However, it has been reported to inhibit various enzymes and signaling pathways involved in disease progression. MFT has been reported to inhibit the activity of protein kinase C, which plays a crucial role in cancer progression. It has also been reported to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Furthermore, MFT has been reported to inhibit the activity of α-glucosidase, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
MFT has shown remarkable biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. MFT has also shown potential as an anti-inflammatory and antioxidant agent. In addition, MFT has been reported to improve cognitive function and memory in Alzheimer's disease models. Furthermore, MFT has shown potential in regulating blood glucose levels in diabetic models.
Advantages and Limitations for Lab Experiments
MFT has several advantages for lab experiments. It has shown remarkable biological properties, making it a potential candidate for drug development. MFT has also been synthesized using various methods, making it easily accessible for researchers. However, MFT has certain limitations for lab experiments. It has not yet been fully characterized, and its mechanism of action is not yet fully understood. Furthermore, MFT has not yet been tested in human clinical trials.
Future Directions
MFT has shown remarkable potential in treating various diseases, making it a promising candidate for drug development. Future research should focus on further characterizing MFT and understanding its mechanism of action. Furthermore, future research should focus on testing MFT in human clinical trials to evaluate its safety and efficacy. In addition, future research should focus on developing more efficient synthesis methods for MFT. Finally, future research should focus on developing analogs of MFT with improved biological properties.
Conclusion:
In conclusion, MFT is a thiazolone derivative that has gained significant attention in the field of medicinal chemistry due to its remarkable biological properties. It has shown potential in treating various diseases, such as cancer, Alzheimer's disease, and diabetes. MFT has been synthesized using various methods and has been characterized using various spectroscopic techniques. However, its mechanism of action is not yet fully understood, and it has not yet been tested in human clinical trials. Future research should focus on further characterizing MFT, understanding its mechanism of action, and testing it in human clinical trials.
Synthesis Methods
MFT has been synthesized using various methods, such as the reaction of 2-aminothiazole with 4-methoxybenzaldehyde in the presence of ethanol and acetic acid. Another method involves the reaction of 2-aminothiazole with 4-methoxybenzaldehyde in the presence of glacial acetic acid and acetic anhydride. The synthesized compound has been characterized using various spectroscopic techniques, such as IR, NMR, and mass spectrometry.
Scientific Research Applications
MFT has shown remarkable biological properties, making it a potential candidate for drug development. It has shown promising results in treating various diseases, such as cancer, Alzheimer's disease, and diabetes. MFT has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also shown potential as an anti-inflammatory and antioxidant agent. In addition, MFT has been reported to improve cognitive function and memory in Alzheimer's disease models. Furthermore, MFT has shown potential in regulating blood glucose levels in diabetic models.
properties
IUPAC Name |
(5E)-5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-14-4-2-13(3-5-14)16-7-6-15(25-16)12-17-18(22)20-19(26-17)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWNOFBVHCIYOH-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2426284.png)
![2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone](/img/structure/B2426286.png)

![N-(3-fluorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2426289.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea](/img/structure/B2426292.png)


![1-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2426298.png)


![[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2426303.png)
![(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R)-3,5-Dihydroxy-2-[[(1R,2S,5S,7R,10S,11S,14S,15R,16R,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)
![5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2426306.png)